Butyrylcholinesterase (BChE) Inhibitory Activity: N-Methyl vs. Des-Methyl Comparison
In an in vitro binding assay against Butyrylcholinesterase from horse serum, 1-(4-butoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1100789-03-4) exhibited an IC₅₀ of 5.02–12.2 µM . In contrast, the des-methyl primary carboxamide analog, 1-(4-butoxybenzoyl)indoline-2-carboxamide (CAS 1103513-94-5), showed no detectable BChE inhibition at concentrations up to 100 µM . The N-methyl group thus appears critical for BChE binding, likely through enhanced hydrophobic interaction with the enzyme's peripheral anionic site.
| Evidence Dimension | Butyrylcholinesterase (BChE) Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.02–12.2 µM |
| Comparator Or Baseline | 1-(4-Butoxybenzoyl)indoline-2-carboxamide (CAS 1103513-94-5): IC₅₀ > 100 µM |
| Quantified Difference | At least 8.2-fold greater potency (lower limit estimate) |
| Conditions | In vitro binding assay; Butyrylcholinesterase from horse serum (Equus caballus) |
Why This Matters
This demonstrates that N-methylation is not a conservative substitution but a potency-enabling modification for BChE inhibition, directly informing SAR-driven procurement decisions.
